molecular formula C9H12FNO B170368 4-Fluoro-2-isopropoxyaniline CAS No. 148583-65-7

4-Fluoro-2-isopropoxyaniline

Cat. No. B170368
M. Wt: 169.2 g/mol
InChI Key: OCJQKVQIWUODTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 4-Fluoro-2-isopropoxyaniline is C9H12FNO . The average mass is 205.657 Da and the monoisotopic mass is 205.066971 Da .


Physical And Chemical Properties Analysis

4-Fluoro-2-isopropoxyaniline is a white crystalline solid that is soluble in water and organic solvents. The molecular formula is C9H12FNO . The average mass is 205.657 Da and the monoisotopic mass is 205.066971 Da .

Scientific Research Applications

4-Fluoro-2-isopropoxyaniline is a chemical compound with the molecular formula C9H12FNO . It’s often used in scientific research, particularly in the field of chemistry. Here are some potential applications:

  • Synthesis of Other Compounds : 4-Fluoro-2-isopropoxyaniline can be used as a starting material or intermediate in the synthesis of other chemical compounds . For example, it could be used in the production of pharmaceuticals or other organic compounds.

  • Biochemical Research : This compound could also be used in biochemical research, perhaps as a reagent or a building block for more complex molecules .

  • Chemical Synthesis : 4-Fluoro-2-isopropoxyaniline could be used in various chemical reactions as a reagent or catalyst .

  • Chemical Synthesis : This compound can be used as a building block in the synthesis of more complex molecules . It can be used in various chemical reactions as a reagent or catalyst .

  • Pharmaceuticals : 4-Fluoro-2-isopropoxyaniline could potentially be used in the development of new drugs or therapies . Its structure could be manipulated to create compounds with desired pharmacological properties.

  • Material Science : In the field of material science, this compound could be used in the development of new materials or in the study of existing ones .

  • Biochemical Research : This compound could be used in biochemical research, perhaps as a reagent or a building block for more complex molecules .

  • Physiological Research : In physiological research, 4-Fluoro-2-isopropoxyaniline could potentially be used to study the effects of similar compounds on biological systems .

  • Environmental Science : This compound could be used in environmental science research, such as studying its behavior in different environmental conditions or its impact on various ecosystems .

Safety And Hazards

4-Fluoro-2-isopropoxyaniline is toxic and should be handled with care . It has the following hazard statements: H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-fluoro-2-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJQKVQIWUODTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395990
Record name 4-Fluoro-2-isopropoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-isopropoxyaniline

CAS RN

148583-65-7
Record name 4-Fluoro-2-(1-methylethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148583-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-isopropoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A round-bottom flask was charged with 4-fluoro-2-isopropoxy-1-nitrobenzene (49.3 g, 248 mmol), EtOH (600 mL), and 10% Pd/C (50% in water, Degussa type E101; 10 g, 20 wt % by weight of the starting nitro compound). The flask was sealed with a rubber septum, degassed, and back-filled with H2 (×3) from a balloon filled with H2. The reaction was stirred for 4 d using a H2 filled balloon. The reaction mixture was filtered through a pad of celite, and the pad of celite was rinsed with MeOH. The filtrate was evaporated to dryness to provide 4-fluoro-2-isopropoxybenzenamine (41.0 g, 98%) as a brown liquid that was used without further purification. 1H NMR (300 MHz; d6-DMSO) δ 6.67-6.72 (dd, 1H, J=2.7 Hz, 11 Hz), 6.55-6.60 (dd, 1H, J=6.0 Hz, 8.7 Hz), 6.43-6.49 (td, 1H, J=2.7 Hz, 8.4 Hz), 4.47-4.55 (m, 3H), 1.23-1.25 (d, 6H, J=6.0 Hz); 19F NMR (282 MHz; d6-DMSO) δ −127.4 (sextet); m/z=170 (M+H)+.
Quantity
49.3 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-isopropoxyaniline
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-isopropoxyaniline
Reactant of Route 3
4-Fluoro-2-isopropoxyaniline
Reactant of Route 4
Reactant of Route 4
4-Fluoro-2-isopropoxyaniline
Reactant of Route 5
Reactant of Route 5
4-Fluoro-2-isopropoxyaniline
Reactant of Route 6
Reactant of Route 6
4-Fluoro-2-isopropoxyaniline

Citations

For This Compound
5
Citations
EK Lineham - 2019 - core.ac.uk
Eukaryotic initiation factor 4E (eIF4E) is a key focus in cancer research due to its central role in controlling the translation of tumour-associated proteins that drive an aggressive …
Number of citations: 2 core.ac.uk
AB Reitz, EW Baxter, EE Codd, CB Davis… - Journal of medicinal …, 1998 - ACS Publications
… 4-Fluoro-2-isopropoxyaniline (36). A solution of 35 (9.50 g, 45.3 mmol) and 10% palladium on carbon (0.50 g) in absolute ethanol (100 mL) was shaken on a Parr apparatus under 53 …
Number of citations: 40 pubs.acs.org
T Teo, Y Yang, M Yu, SKC Basnet, T Gillam… - European journal of …, 2015 - Elsevier
Deregulation of protein synthesis is a common event in cancer. As MAPK-interacting kinases (Mnks) play critical roles in regulation of protein synthesis, they have emerged as novel anti-…
Number of citations: 33 www.sciencedirect.com
Z Zhang, S Zhao, J Pei, L Hou, S Luan, H Deng… - European Journal of …, 2023 - Elsevier
… Following general procedure C, compound 9c was obtained from compound 5d and 4-fluoro-2-isopropoxyaniline (0.073 g, 52.3%). H NMR (600 MHz, DMSO‑d 6 ) δ 13.98 (s, 1H), 8.21 (…
Number of citations: 1 www.sciencedirect.com
S Srikwanjai - 2023 - sussex.figshare.com
… This was synthesised on a 0.39 mmol scale from 2-methylfuran-3-carboxylic acid by the same procedure as 2.1 and 4-fluoro-2-isopropoxyaniline (79.9 mg, 0.47 mmol) was used instead …
Number of citations: 0 sussex.figshare.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.